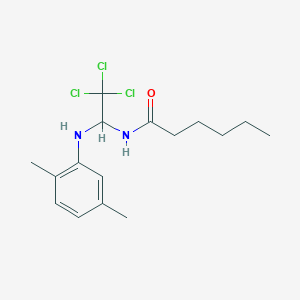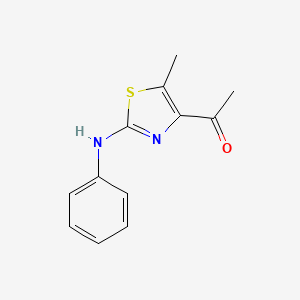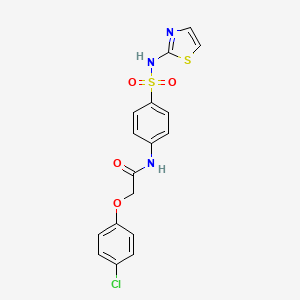
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the trichloroethylating agents and other hazardous chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide involves its interaction with molecular targets, potentially including enzymes and receptors. The trichloroethyl group may play a role in its binding affinity and specificity, while the hexanamide group could influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)nicotinamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide
Uniqueness
Its trichloroethyl group provides reactivity, while the hexanamide group offers stability and solubility characteristics that may differ from its analogs .
Properties
Molecular Formula |
C16H23Cl3N2O |
|---|---|
Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C16H23Cl3N2O/c1-4-5-6-7-14(22)21-15(16(17,18)19)20-13-10-11(2)8-9-12(13)3/h8-10,15,20H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
IXWKRCSAFHTNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)

![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)

